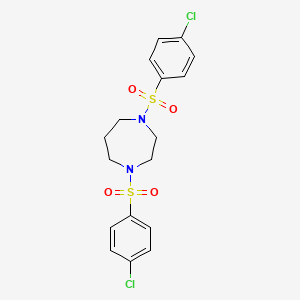

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane

描述

属性

IUPAC Name |

1,4-bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIIBSIZXQGYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemistry

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane serves as a building block in organic synthesis for the preparation of complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Biology

Research indicates that this compound exhibits significant biological activity . The sulfonyl groups can form strong interactions with biomolecules, potentially influencing enzyme activity and receptor binding. This interaction is crucial for understanding its pharmacological properties.

Medicine

The compound has been explored for its therapeutic properties , particularly:

- Antimicrobial Activity: Studies demonstrate effective inhibition against various bacterial strains.

- Anticancer Potential: Preliminary investigations reveal that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress.

Industry

In industrial applications, this compound is utilized in the production of polymers and advanced materials due to its stability and unique chemical properties.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, determining a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms. This indicates potent antibacterial activity.

Anticancer Properties

In vitro assays using MCF-7 breast cancer cells showed that treatment with 50 µM of the compound resulted in a reduction of cell viability by approximately 70% after 48 hours. Mechanistic studies suggested activation of caspase pathways leading to apoptosis.

作用机制

The mechanism of action of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key molecules, thereby modulating biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and molecular parameters of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane with its analogs:

Key Observations:

- Chlorine vs. Methyl Groups : The chlorine substituents in the target compound increase molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane) .

- Biological Activity : Tosyl-substituted derivatives (e.g., 1,4-Ditosyl-1,4-diazepane) exhibit fungicidal activity, suggesting sulfonyl groups enhance bioactivity .

- Core Modifications: The diazepanone analog () replaces one sulfonyl group with a ketone, altering ring conformation and hydrogen-bonding capacity .

Key Observations:

生物活性

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane is a compound of significant interest due to its unique structure and potential biological activities. This compound features a diazepane ring with two sulfonyl groups attached to 4-chlorophenyl moieties, which may enhance its interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H16Cl2N2O4S2

- Molecular Weight : Approximately 422.36 g/mol

- Structure : The compound's structure allows for diverse chemical interactions, making it of interest in various fields of research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes and cellular pathways.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The sulfonyl groups are known to interact strongly with biological macromolecules, influencing enzyme activity and receptor binding.

- Case Study : A study investigating derivatives of sulfonamide compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Research has shown that compounds containing diazepane structures may possess anticancer properties. The inhibition of specific enzymes involved in cancer progression is a key area of exploration.

- Research Findings : Compounds structurally related to this compound have been evaluated for their anticancer effects, indicating potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural features. Below is a comparison with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Bis((4-methylphenyl)sulfonyl)-1,4-diazepane | Similar diazepane structure with methyl substitutions | Different electronic properties due to methyl group |

| 1-(4-Chlorophenyl)-3-(phenylsulfonyl)prop-2-en-1-one | Contains a different functional group arrangement | Exhibits different reactivity due to enone structure |

Research Applications

The compound is being explored for various applications in scientific research:

- Chemistry : Used as a building block in organic synthesis for the preparation of complex molecules.

- Biology : Investigated for its potential biological activity and interactions with biomolecules.

- Medicine : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry : Utilized in the production of polymers and advanced materials due to its stability and unique chemical properties .

常见问题

Q. What are the key steps in synthesizing 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves:

- Sulfonylation : Introducing sulfonyl groups to the diazepane ring under controlled pH (6–7) and temperature (40–60°C) to avoid side reactions.

- Purification : Chromatographic techniques (e.g., column chromatography) are critical to isolate the product, given the structural complexity and potential byproducts .

- Catalyst selection : Transition-metal catalysts (e.g., Pd-based) may enhance yield and regioselectivity during coupling reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- X-ray crystallography : Resolves bond lengths and angles, confirming the diazepane ring conformation and sulfonyl group orientation .

- NMR spectroscopy : H and C NMR verify substituent positions, with characteristic shifts for chlorophenyl protons (~7.3–7.5 ppm) and sulfonyl groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 456.2) and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often above 200°C due to sulfonyl groups enhancing rigidity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, sulfonyl groups act as electron-withdrawing moieties, directing electrophilic attacks to the diazepane nitrogen .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes), identifying binding affinities. Studies on similar diazepanes show potential inhibition of cyclooxygenase-2 (COX-2) via sulfonyl group interactions .

Q. How do structural modifications (e.g., halogen substitution) impact supramolecular interactions?

- Hirshfeld surface analysis : Quantifies intermolecular forces (e.g., C–H···O interactions between sulfonyl oxygen and chlorophenyl hydrogen). Chlorine substituents enhance crystal packing via Cl···π interactions (contributing ~12% to crystal cohesion) .

- Energy frameworks : Visualize dominant interaction energies (e.g., dispersion vs. electrostatic), guiding crystal engineering for co-crystallization studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response profiling : Re-evaluate IC values across multiple cell lines (e.g., cancer vs. normal) to account for cell-specific toxicity thresholds .

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated degradation) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 1,4-diazepane derivatives lacking sulfonyl groups) to isolate functional group contributions .

Q. How can researchers design experiments to probe reaction mechanisms (e.g., sulfonylation pathways)?

- Isotopic labeling : Introduce O in sulfonyl chloride reagents to track oxygen transfer during sulfonylation via MS/MS .

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish between SN1/SN2 mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。